molecular formula C16H16F3N3O3 B2387489 3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-69-9

3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2387489
CAS No.: 941880-69-9
M. Wt: 355.317
InChI Key: OZNVUISIDCJRQN-UHFFFAOYSA-N
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Description

3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable diazaspiro compound with a trifluoromethyl benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced benzyl derivatives, and substituted products where the trifluoromethyl group is replaced by other functional groups .

Scientific Research Applications

3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The spirocyclic structure allows for a unique mode of interaction with biological molecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3-Methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione makes it unique among similar compounds. This group enhances its chemical stability, biological activity, and binding affinity to molecular targets, making it a compound of significant interest in various fields of research .

Properties

IUPAC Name

3-methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c1-21-13(24)15(20-14(21)25)5-7-22(8-6-15)12(23)10-3-2-4-11(9-10)16(17,18)19/h2-4,9H,5-8H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNVUISIDCJRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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